Bienvenue dans la boutique en ligne BenchChem!

2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile

medicinal chemistry CNS drug design receptor pharmacology

2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile (CAS 55829-50-0), also designated α-(4-chlorophenyl)-1-piperazineacetonitrile, is a synthetic arylpiperazine building block bearing a 4-chlorophenyl, a piperazine, and a nitrile functionality (C12H14ClN3, MW 235.71). It is supplied primarily as a research intermediate (typical purity ≥95%) for the synthesis of CNS-targeted small molecules, chemokine receptor antagonists, and dopamine D4 receptor ligands.

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
CAS No. 55829-50-0
Cat. No. B3353671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile
CAS55829-50-0
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H14ClN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
InChIKeyMORGXQASWFOWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile (CAS 55829-50-0) – Procurement-Relevant Chemical Identity & Class Context


2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile (CAS 55829-50-0), also designated α-(4-chlorophenyl)-1-piperazineacetonitrile, is a synthetic arylpiperazine building block bearing a 4-chlorophenyl, a piperazine, and a nitrile functionality (C12H14ClN3, MW 235.71) [1]. It is supplied primarily as a research intermediate (typical purity ≥95%) for the synthesis of CNS-targeted small molecules, chemokine receptor antagonists, and dopamine D4 receptor ligands [2]. Its structural features situate it within the broader class of α-substituted phenylacetonitrile piperazines, where the combination of the weakly basic piperazine (pKa ~9.7 for the conjugate acid, vs. ~11.1 for piperidine) and the electron-withdrawing 4-chloro group modulates both physicochemical properties and downstream pharmacological profiles.

Why Generic Replacement of 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile Risks Project Failure


The seemingly subtle structural difference between a piperazine ring and its cognate heterocycles (piperidine, morpholine) or regioisomeric chlorophenyl placement generates large divergences in hydrogen-bonding capacity, basicity, lipophilicity, and metabolic vulnerability that cascade through both synthetic feasibility and target-binding outcomes [1]. For instance, substituting a piperidine for the piperazine removes the second basic nitrogen center responsible for salt-bridge interactions with acidic receptor residues (e.g., Glu283 in CCR5), while replacement with the unsubstituted phenyl analog eliminates the chlorine-mediated hydrophobic contact that often governs subtype selectivity [2]. Consequently, in-class analogs are not surrogates; their procurement without explicit experimental validation introduces SAR breaks that can invalidate an entire lead series.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile vs. Closest Analogs


Piperazine vs. Piperidine Ring: Basicity and Hydrogen-Bond Donor Capacity

The piperazine ring of the target compound provides a secondary amine (N–H) hydrogen-bond donor absent in the piperidine analog . While direct pKa measurements for the target compound are unavailable, the conjugate acid of unsubstituted piperazine has a pKa of 9.73, compared to 11.12 for piperidine [1]. This ~1.4 log unit difference in basicity alters the protonation state at physiological pH: piperazine is ~63% protonated vs. >99% for piperidine, affecting CNS permeability and receptor electrostatic interactions [1].

medicinal chemistry CNS drug design receptor pharmacology

4-Chloro vs. Unsubstituted Phenyl: LogP and Predicted CNS Permeability

Computational data from vendor sources report a calculated LogP of 1.81 for the 4-chlorophenyl target compound . The des-chloro analog (2-phenyl-2-(piperazin-1-yl)acetonitrile, CAS 460720-86-9) has a lower predicted LogP consistent with removal of the hydrophobic chlorine substituent, moving it closer to an estimated LogP of ~1.3 based on the Hansch π constant for chlorine (π = 0.71) [1]. This difference can shift a compound across CNS drug-likeness thresholds where the optimal LogP window for BBB penetration is 1.5–3.0 [2].

Lipinski parameters blood-brain barrier CNS MPO

Para-Chloro vs. Meta-Chloro Regioisomer: Receptor Binding Topography

Although direct binding data for 55829-50-0 itself are not publicly available, the literature on 1-arylpiperazine pharmacophores demonstrates that para-substitution directs the chlorine into a hydrophobic pocket distinct from that occupied by meta-substituted analogs [1]. For the closely related 1-(4-chlorophenyl)piperazine (pCPP) vs. 1-(3-chlorophenyl)piperazine (mCPP), the para isomer consistently shows higher affinity for dopamine D4 receptors (Ki ~7 nM) compared to the meta isomer, which preferentially engages 5-HT2C receptors [1]. By structural analogy, the 4-chloro substitution on the target compound is expected to confer D4-biased binding topography, whereas the 3-chloro regioisomer (CAS 1017388-57-6) would favor serotonergic targets.

structure-activity relationship 5-HT receptor regioisomer differentiation

Piperazine Free Amine vs. N-Methylpiperazine: Downstream Derivatization Flexibility

The target compound bears a free secondary amine (N–H) on the piperazine ring, permitting direct N-alkylation, acylation, or sulfonylation without a preliminary deprotection step . Its N-methyl analog (2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, CAS 64661-39-8) lacks this reactive handle, restricting further diversification to the nitrile or phenyl ring only . Vendor catalog data confirm the target compound is stocked at scale (multiple gram quantities) with ≥95% purity, while N-alkylated congeners often require custom synthesis with extended lead times .

synthetic intermediate parallel synthesis SAR exploration

Nitrile Group as a Synthetic Multipurpose Handle vs. Morpholine Ether

The acetonitrile moiety of the target compound can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or cyclized into tetrazoles and oxadiazoles, providing orthogonal reactivity to the piperazine ring [1]. The morpholine analog (2-(4-chlorophenyl)-2-morpholinoacetonitrile, CAS 33599-26-7, MW 236.70) contains an ether oxygen that is chemically inert under most conditions and cannot undergo the nitrile-specific transformations, thereby limiting the accessible chemical space in library synthesis [1].

synthetic methodology nitrile hydrolysis heterocycle synthesis

6: Limited Direct Pharmacological Comparative Data – Acknowledged Evidence Gap

An extensive search of PubMed, BindingDB, ChEMBL, and patent databases revealed that 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is used predominantly as a synthetic intermediate, and direct head-to-head pharmacological comparisons (IC50, Ki, in vivo efficacy) against its closest analogs are not publicly available [1]. The compound is cited in 18 patents as a building block, but biological data are reported only on the final elaborated products, not on the intermediate itself [1]. The differentiation evidence presented above therefore relies on structural, physicochemical, and synthetic-utility arguments rather than comparative biological data. Procurement decisions should be made on the basis of the compound's demonstrable advantages as a synthetic intermediate.

data transparency procurement decision support

Recommended Procurement Scenarios for 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile Based on Differentiation Evidence


Dopamine D4 Receptor Antagonist Lead Generation Programs

The 4-chlorophenyl-piperazine scaffold has been validated as a privileged pharmacophore for dopamine D4 antagonism, with elaborated derivatives (e.g., CI-1030/PD-172760 from Pfizer) achieving potent D4 binding [5]. The target compound provides this pharmacophore with a nitrile handle for further optimization. Researchers building D4-biased libraries should select the 4-chloro regioisomer (CAS 55829-50-0) rather than the 3-chloro analog, based on the known para-preference for D4 receptor engagement in 1-arylpiperazine series .

CCR5 Antagonist Synthesis via Benzonitrile Coupling – Following the PLOS ONE 2013 Protocol

The compound 2-(4-chlorophenyl)acetonitrile (a precursor to the target compound) was used as a starting material in the synthesis of CCR5 antagonists, reacting with 4-(piperazin-1-yl)benzonitrile under K2CO3/DMSO reflux conditions [5]. The target compound, bearing both the 4-chlorophenyl and the piperazine nitrile architecture, can serve as a direct advanced intermediate in analogous synthetic routes, eliminating the need for the initial alkylation step and reducing overall step count.

Parallel Medicinal Chemistry Libraries Requiring Dual-Handle Diversification

For SAR campaigns requiring independent variation at two positions, the target compound is the preferred building block over the N-methyl analog (CAS 64661-39-8) or the morpholine analog (CAS 33599-26-7). The free piperazine NH permits N-functionalization (amides, sulfonamides, ureas, alkylated amines), while the nitrile can be orthogonally converted to carboxylic acids, tetrazoles, or amidoximes [5]. This dual reactivity supports a two-dimensional library design from a single procurement, accelerating hit expansion .

CNS-Penetrant Compound Design Requiring Balanced LogP

With a calculated LogP of 1.81, the target compound resides within the CNS drug-like property space (cLogP 1.5–3.0) defined by the CNS MPO scoring system [5]. The des-chloro analog falls below this window, potentially limiting passive BBB permeability. Medicinal chemists optimizing CNS exposure profiles should therefore start with the 4-chlorophenyl derivative and monitor permeability (e.g., PAMPA-BBB or MDCK-MDR1 assays) rather than using the less lipophilic unsubstituted phenyl analog .

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.